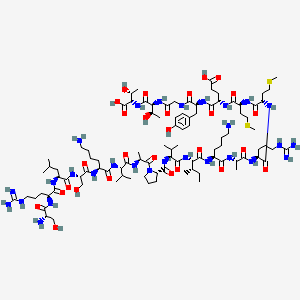
H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH” is a peptide composed of 20 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as serine, arginine, leucine, lysine, valine, alanine, proline, isoleucine, methionine, glutamic acid, tyrosine, glycine, and threonine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting group on the amino acid’s amine group is removed, typically using trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
Peptides like “H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH” have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Peptides serve as signaling molecules, hormones, and enzyme substrates. They are also used in studying cell signaling pathways and receptor-ligand interactions.
Medicine: Peptides are employed in drug development, particularly as therapeutic agents for diseases like cancer, diabetes, and infectious diseases. They can also be used in vaccine development.
Industry: Peptides find applications in biotechnology, such as in the production of enzymes, bioactive compounds, and as components in diagnostic assays.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzymes: Peptides can act as substrates or inhibitors of enzymes, modulating their activity.
Ion Channels: Peptides can influence the activity of ion channels, affecting cellular ion flux.
The specific pathways involved depend on the peptide’s sequence and the biological context in which it operates.
類似化合物との比較
Similar Compounds
Peptides with similar sequences or structural motifs can exhibit comparable properties and functions. Some similar compounds include:
- H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
Uniqueness
The uniqueness of “H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH” lies in its specific sequence, which determines its structure and function. The presence of particular amino acids in specific positions can confer unique binding properties, stability, and biological activity.
特性
分子式 |
C97H168N28O28S2 |
|---|---|
分子量 |
2238.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1 |
InChIキー |
ZYTDAUMVRZWQAV-QIWUVYCYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
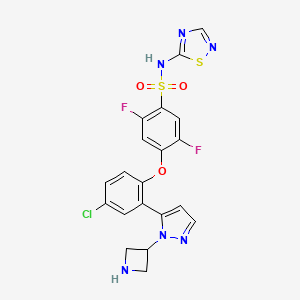

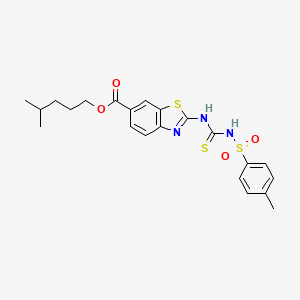



![21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)
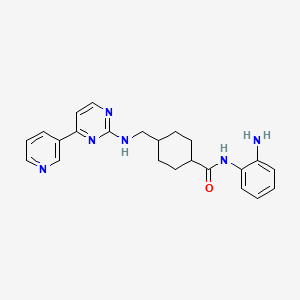
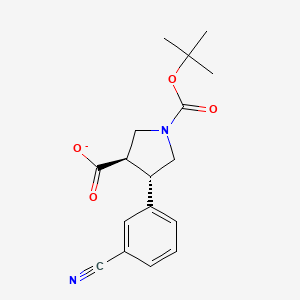
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)
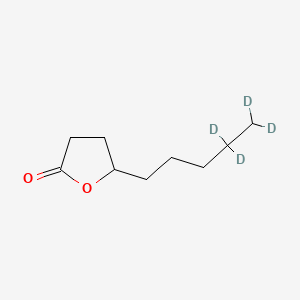
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
